B602766 CXL017 CAS No. 1063714-11-3

CXL017

Cat. No. B602766
CAS RN: 1063714-11-3
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel Bcl-2 protein antagonist selectively targeting MDR malignancies;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Cancer Treatment and Drug Resistance

CXL017 has shown promise in cancer treatment, particularly in addressing multidrug resistance (MDR), a significant challenge in cancer therapy. Studies have indicated that this compound exhibits selective cytotoxicity towards multidrug-resistant cancer cells. For instance, this compound was found to selectively suppress the growth of tumors derived from MDR cancer cell lines in vivo. Additionally, cancer cells exposed to this compound failed to develop stable resistance to it, unlike their response to other chemotherapy agents. This is particularly notable in the context of acute myeloid leukemia (AML), where this compound showed the potential to resensitize cells to standard therapies (Das et al., 2013), (Xing et al., 2012), (Hermanson et al., 2012).

Molecular Mechanisms and Protein Targeting

Research has revealed insights into the molecular mechanisms by which this compound operates. It appears to affect the balance of proteins in cancer cells, such as modulating the levels of Mcl-1 and Bax, which are implicated in drug resistance. The alteration of endoplasmic reticulum (ER) calcium content by this compound is another mechanism contributing to its efficacy in overcoming MDR in cancer treatment (Das et al., 2013), (Hermanson et al., 2012).

Interaction with Other Cancer Therapies

Further studies have demonstrated that this compound exhibits synergy with classical SERCA inhibitors, indicating its potential in combination therapies for MDR cancers. This synergistic effect suggests a unique mode of interaction with the SERCA, which plays a crucial role in cancer cell survival and drug resistance (Bleeker et al., 2013).

Structural Analysis

X-ray crystallography has been employed to determine the structure of SERCA in complex with this compound. This structural information provides a deeper understanding of how this compound inhibits SERCA and its distinct binding mechanism compared to other inhibitors, paving the way for further development of this class of anti-cancer agents (Lee et al., 2016).

properties

CAS RN

1063714-11-3

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N

SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N

synonyms

Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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